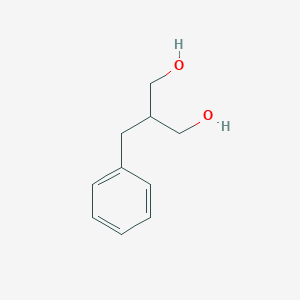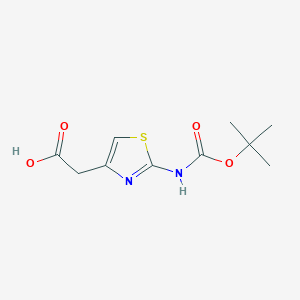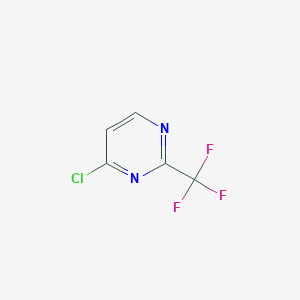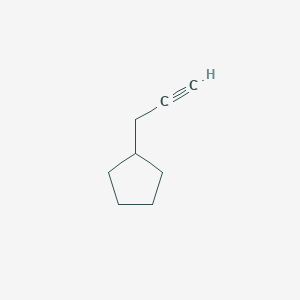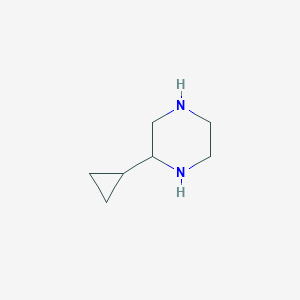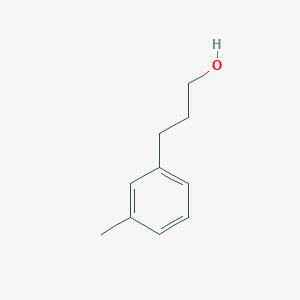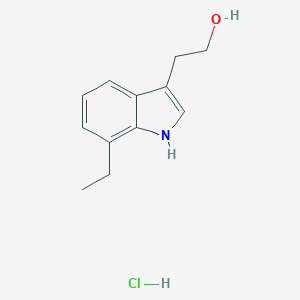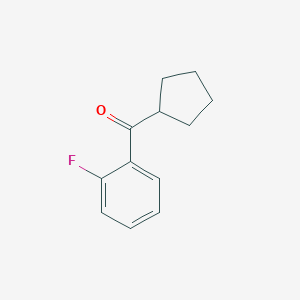
2-(Diethylamino)-N,N-diethylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
作用机制
Target of Action
2-(Diethylamino)-N,N-diethylacetamide, also known as Lidocaine, is a local anesthetic drug . Its primary targets are the voltage-gated sodium channels in the neuronal cell membrane . These channels play a crucial role in the initiation and conduction of nerve impulses.
Mode of Action
Lidocaine stabilizes the neuronal membrane by inhibiting the ionic fluxes required for the initiation and conduction of impulses . This is achieved by binding to the voltage-gated sodium channels, thereby blocking the influx of sodium ions and preventing the generation and transmission of nerve impulses . This results in a local anesthetic action, causing a loss of sensation in the area where the drug is applied .
Biochemical Pathways
It is known that the drug’s action involves the interruption of the sodium-potassium pump mechanism in the neuronal cell membrane . This disruption prevents the generation of action potentials, thereby inhibiting the transmission of nerve impulses .
Pharmacokinetics
Lidocaine is well-absorbed from the gastrointestinal tract, but little intact drug appears in the circulation due to biotransformation in the liver . It is metabolized rapidly by the liver, and metabolites and unchanged drug are excreted by the kidneys . The plasma binding of lidocaine is dependent on drug concentration, and the fraction bound decreases with increasing concentration . Lidocaine crosses the blood-brain and placental barriers, presumably by passive diffusion .
Result of Action
The result of Lidocaine’s action is a local anesthetic effect, which is characterized by a loss of sensation in the area where the drug is applied . This effect is beneficial in various medical procedures that require local anesthesia, such as minor surgeries, dental procedures, and diagnostic tests .
Action Environment
The action, efficacy, and stability of Lidocaine can be influenced by various environmental factors. For instance, the pH of the environment can affect the degree of ionization of the drug, which in turn can influence its absorption and distribution . Additionally, the presence of other substances, such as vasoconstrictors, can prolong the duration of Lidocaine’s anesthetic effect .
生化分析
Biochemical Properties
. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is likely to be complex and may involve both covalent and non-covalent bonds .
Cellular Effects
Preliminary studies suggest that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is hypothesized that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Future studies should focus on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
Future studies should aim to identify any enzymes or cofactors that it interacts with, and any effects on metabolic flux or metabolite levels .
Subcellular Localization
Future studies should aim to identify any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
合成路线和反应条件: 三噻吩可以通过多种方法合成,包括:
1,4-二羰基化合物的环化: 该方法涉及 1,4-二羰基化合物与硫源(如十硫化四磷或Lawesson's试剂)的反应.
Paal-Knorr合成: 这种经典方法涉及 1,4-二酮与元素硫或含硫试剂的环化.
炔醇的脱水和硫环化: 该方法使用元素硫或黄原酸钾乙酯作为硫源.
工业生产方法: 三噻吩的工业生产通常涉及使用现成的噻吩衍生物及其在受控条件下的后续环化。试剂和反应条件的选择可能因所需的取代模式和产率优化而异 .
化学反应分析
反应类型: 三噻吩会经历各种化学反应,包括:
常用试剂和条件:
氧化: 过氧化氢、间氯过氧苯甲酸和其他过氧化物。
还原: 氢化铝锂、硼氢化钠。
取代: 在温和条件下卤素、硝基和烷基等亲电试剂.
主要产品:
氧化: 亚砜和砜。
还原: 还原的噻吩衍生物。
取代: 具有各种官能团的取代三噻吩.
科学研究应用
三噻吩在科学研究中具有广泛的应用,包括:
有机电子学: 用作有机半导体、有机光伏和有机发光二极管 (OLED) 的构建块.
光催化: 用于共价有机框架 (COF) 中,用于可见光驱动的光催化反应.
生物传感器: 由于其优异的电子性能,被用于生物传感器的开发.
材料科学: 掺入聚合物和其他材料中,以增强导电性和稳定性.
5. 作用机理
三噻吩在各种应用中的作用机理主要基于其电子特性。三噻吩的完全π共轭有利于有效的电子转移,使其成为有机电子器件中极好的电子供体或受体 . 在光催化中,基于三噻吩的COF可以通过电子转移途径激活双氧并促进选择性氧化反应 .
相似化合物的比较
三噻吩可以与其他含硫杂环化合物进行比较,例如:
噻吩: 单个噻吩环,结构更简单,电子性能也不同.
联噻吩: 两个稠合的噻吩环,提供了噻吩和三噻吩之间的中间特性.
四噻吩: 四个稠合的噻吩环,提供了比三噻吩更强的电子性能.
三噻吩的独特之处: 三噻吩独特的结构,包含三个稠合的噻吩环,在稳定性和电子性能之间取得了平衡,使其在有机电子学和材料科学中特别有价值 .
属性
IUPAC Name |
2-(diethylamino)-N,N-diethylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O/c1-5-11(6-2)9-10(13)12(7-3)8-4/h5-9H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXBJZXGXJGLKNZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=O)N(CC)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50537952 |
Source


|
| Record name | N,N,N~2~,N~2~-Tetraethylglycinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50537952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27794-54-3 |
Source


|
| Record name | N,N,N~2~,N~2~-Tetraethylglycinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50537952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Ethyl imidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B49496.png)
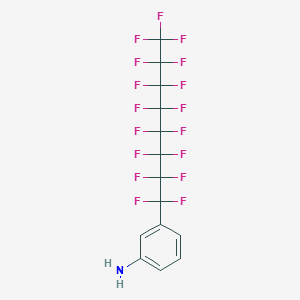
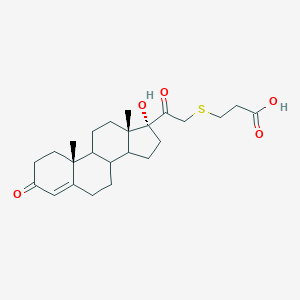
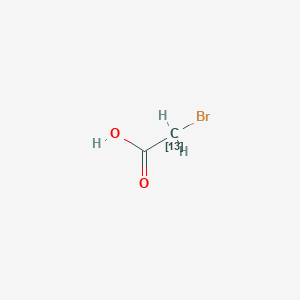
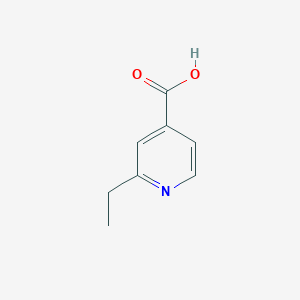
![3-ethyl-3H-imidazo[4,5-c]pyridine](/img/structure/B49508.png)
